molecular formula C14H15N3O3S B2470611 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide CAS No. 313660-17-2

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide

Cat. No.: B2470611
CAS No.: 313660-17-2
M. Wt: 305.35
InChI Key: ORKKSQCMKLFPJU-UHFFFAOYSA-N
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Description

N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]pentanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a 1,3-thiazole core substituted at the 2-position with a pentanamide group and at the 4-position with a 4-nitrophenyl ring. The structure aligns with a class of 2-aminothiazole derivatives that have been extensively investigated for their biological potential . The primary research value of this compound and its analogs lies in their exploration as antitumor agents. Scientific studies have demonstrated that 2-aminothiazole derivatives can exhibit potent inhibitory effects on cancer cell proliferation, making them valuable scaffolds for developing new oncological therapeutics . The presence of the 4-nitrophenyl group is a common pharmacophore that can contribute to the compound's electronic properties and its ability to interact with biological targets. The pentanamide side chain may influence the molecule's lipophilicity and overall pharmacokinetic profile, which are critical parameters in lead optimization studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound should refer to the material safety data sheet (MSDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-3-4-13(18)16-14-15-12(9-21-14)10-5-7-11(8-6-10)17(19)20/h5-9H,2-4H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKKSQCMKLFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. The compound may inhibit the activity of certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the thiazole 2- and 4-positions (Table 1).

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name 4-Position Substituent 2-Position Substituent Key Functional Groups
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]pentanamide 4-Nitrophenyl Pentanamide Nitro, amide, thiazole
N4-Valeroylsulfathiazole (Compound 23) Sulfathiazole Pentanamide Sulfonamide, amide, thiazole
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl Benzamide + sulfamoyl Nitro, sulfamoyl, benzamide
N-(4-Phenyl-1,3-thiazol-2-yl)benzamide (5a-o) Phenyl Benzamide Amide, phenyl, thiazole

Physicochemical Properties

Melting Points and IR Data :

  • N4-Valeroylsulfathiazole (23) : Melting point 220–221°C; IR carbonyl (CO) stretch at 1667 cm⁻¹ .
  • N4-Valeroylsulfacetamide (24) : Melting point 216°C; CO stretch at 1676 cm⁻¹ .
  • N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]benzamide (hypothetical): Expected CO stretch ~1660–1680 cm⁻¹, similar to other amides.

The nitro group in the target compound likely lowers solubility in aqueous media compared to non-nitrated analogs but enhances stability and binding affinity in hydrophobic environments.

Research Findings and Implications

  • Lipophilicity : The pentanamide chain in the target compound likely improves membrane permeability compared to shorter-chain amides (e.g., acetamide derivatives) .
  • Bioactivity Gaps: While nitro-thiazoles show promise in plant growth and antimicrobial contexts, specific data for this compound are lacking.

Biological Activity

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide is a thiazole derivative notable for its diverse biological activities, particularly in antimicrobial and antifungal applications. This compound's structure includes a nitrophenyl group and a pentanamide chain, contributing to its unique chemical properties and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties.
    • In vitro studies demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • The compound also shows antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
  • Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitrophenyl moiety enhances the electron-withdrawing capacity, improving the compound's interaction with biological membranes .
  • Comparative Studies : When compared to standard antibiotics like ampicillin, this compound demonstrated comparable or superior activity against certain resistant strains .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated:

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
AmpicillinStaphylococcus aureus16 µg/mL
AmpicillinEscherichia coli32 µg/mL

This table highlights the competitive efficacy of this compound against well-known antibiotics in treating bacterial infections.

Fungal Inhibition Studies

In another set of experiments focusing on fungal pathogens:

Compound NameFungal Strain TestedInhibition Zone (mm)
This compoundCandida albicans22 mm
This compoundAspergillus niger18 mm
FluconazoleCandida albicans20 mm
FluconazoleAspergillus niger15 mm

The inhibition zones indicate that this compound is effective in inhibiting fungal growth, with performance comparable to fluconazole .

Q & A

Q. How can AI-driven platforms accelerate the discovery of derivatives with improved pharmacokinetics?

  • Methodological Answer : Machine learning models trained on ADME (Absorption, Distribution, Metabolism, Excretion) datasets predict bioavailability. Automated platforms (e.g., robotic liquid handlers) enable high-throughput synthesis and screening of derivatives, integrating QSAR (Quantitative Structure-Activity Relationship) models for lead optimization .

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